molecular formula C6H7NO4 B1314667 Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]- CAS No. 41148-79-2

Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-

Cat. No. B1314667
CAS RN: 41148-79-2
M. Wt: 157.12 g/mol
InChI Key: JMQITILRHSGUCB-BYPYZUCNSA-N
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Description

Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]- (Acetamide) is a versatile organic compound with a variety of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. Acetamide is a colorless, odorless, and water-soluble solid that is used in many different forms for a variety of purposes. Acetamide is a relatively safe and non-toxic compound and can be produced in a laboratory setting with relative ease.

Scientific Research Applications

Synthesis of Protected Homoserine γ-lactones

N-Acetyl-L-aspartic acid can be used as a reactant to synthesize protected homoserine γ-lactones. This is achieved through a selective reduction and acid-catalyzed cyclization reaction .

Production of Racemic Amino Substituted Succinimide Derivatives

Another application of N-Acetyl-L-aspartic acid is in the synthesis of racemic amino substituted succinimide derivatives. This is done via a cyclocondensation reaction .

Neuronal Osmolyte

N-Acetyl-L-aspartic acid serves as a neuronal osmolyte involved in fluid balance in the brain. This function is crucial for maintaining the homeostasis of the brain’s internal environment .

Source of Acetate for Lipid Synthesis

This compound is a source of acetate for lipid synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons .

Myelin Synthesis

In addition to lipid synthesis, N-Acetyl-L-aspartic acid also contributes to myelin synthesis. Myelin is an essential component of the nervous system, providing insulation to nerve fibers and enhancing the speed of electrical impulses .

Phylogenetic Distribution

N-Acetyl-L-aspartic acid has an unusual phylogenetic distribution. It is highly concentrated in the nervous systems of higher vertebrates such as chickens, and in humans and other mammals. In contrast, invertebrates such as lobsters and crabs have no detectable quantities of NAA, and the lower vertebrates, such as fish and turtles, have only about one-sixth of the amount found in the higher vertebrates .

Safety and Hazards

Acetamides are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are suspected of causing cancer . Exposure to acetamides may cause irritation to the mucous membranes, skin, and eyes .

properties

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-3(8)7-4-2-5(9)11-6(4)10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQITILRHSGUCB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236780
Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID101236780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41148-79-2
Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41148-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.970
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Q & A

Q1: What is the yield and method for synthesizing N-Acetyl-L-aspartic acid anhydride using 2,4-Dimethyl-5(4H)-oxazolone?

A1: [] N-Acetyl-L-aspartic acid anhydride can be synthesized with a 75% yield by reacting N-acetyl-L-aspartic acid anhydride with 2,4-Dimethyl-5(4H)-oxazolone. This reaction leads to the formation of crystalline N-Acetyl-L-aspartic acid anhydride. []

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